2-Isopropoxyphenylboronic acid
Overview
Description
2-Isopropoxyphenylboronic acid, also known as 2-(Propan-2-yloxy)phenylboronic acid, is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid where the phenyl ring is substituted with an isopropoxy group at the ortho position. This compound is of significant interest in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 2-Isopropoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst in a process known as transmetalation . This involves the transfer of the 2-Isopropoxyphenyl group from boron to palladium . The palladium catalyst also undergoes an oxidative addition with electrophilic organic groups, forming a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway influenced by this compound . This reaction enables the formation of carbon-carbon bonds, which are fundamental to many organic synthesis processes .
Pharmacokinetics
Its use in the suzuki–miyaura coupling reaction suggests that it has a high reactivity and can readily participate in transmetalation with palladium (ii) complexes .
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling. This reaction is known for its mild and functional group tolerant conditions . The stability of this compound and its environmentally benign nature make it suitable for use under a variety of conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Isopropoxyphenylboronic acid are largely defined by its boronic acid group. Boronic acids are known to interact with various enzymes and proteins, particularly those that have diol groups in their structure
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid group of this compound can form new carbon-carbon bonds with other organic compounds, facilitated by a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromophenol with isopropyl bromide in the presence of a base to form 2-isopropoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or styrene derivatives.
Oxidation: Phenols or other oxygenated derivatives.
Scientific Research Applications
2-Isopropoxyphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Methoxyphenylboronic acid
- 2-Ethoxyphenylboronic acid
- 2-Formylphenylboronic acid
- 2-Cyanophenylboronic acid
Comparison: 2-Isopropoxyphenylboronic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-methoxyphenylboronic acid and 2-ethoxyphenylboronic acid, the bulkier isopropoxy group can provide steric hindrance, potentially affecting the reaction outcomes .
Properties
IUPAC Name |
(2-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMKBIIRBDPSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408161 | |
Record name | 2-Isopropoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138008-97-6 | |
Record name | 2-Isopropoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Isopropoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.